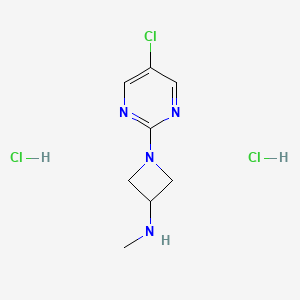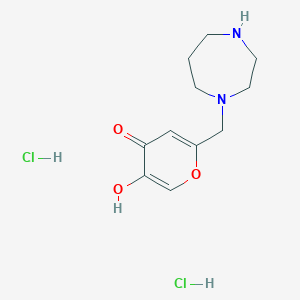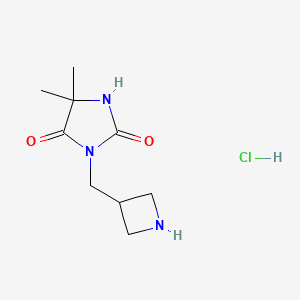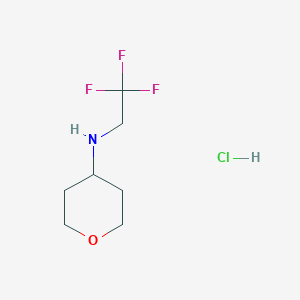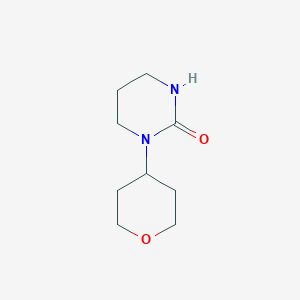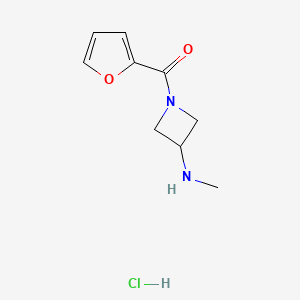
Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride
Overview
Description
Scientific Research Applications
Antibacterial Activity
Furan derivatives, including Furan-2-yl compounds, have been recognized for their potent antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria. The inclusion of the furan nucleus in the compound’s structure is a key synthetic strategy in the development of new antibacterial drugs, which can help combat microbial resistance .
Anticancer Potential
Research has indicated that furan derivatives can play a significant role in the treatment of cancer. For instance, studies on novel chalcones with furan-2-yl groups have shown cytotoxic effects against lung carcinoma cell lines (A549). These findings suggest that furan-containing compounds like Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride could be investigated further for their potential anticancer applications .
Pharmacological Properties
The furan ring is associated with a wide range of pharmacological benefits. Compounds containing furan have been used as medications in various disease areas due to their diverse biological and pharmacological properties. These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer activities .
Drug Design and Synthesis
Furan derivatives are crucial in the realm of medicinal chemistry for drug design and synthesis. The structural versatility of furan compounds allows for a multitude of synthetic pathways and structural reactions, offering a broad spectrum of opportunities for creating effective and safe pharmaceutical agents .
Antimicrobial Resistance
The ongoing issue of antimicrobial resistance is a global concern. Furan derivatives, due to their structural complexity and reactivity, provide a promising avenue for the development of new antimicrobial compounds with distinct mechanisms of action, which is essential for treating multi-resistant infections .
Molecular Mechanistic Investigations
Furan-2-yl compounds have been the subject of molecular mechanistic investigations to understand their activity against various diseases. For example, molecular docking studies and different molecular techniques have been utilized to study the activity and effect of furan-containing chalcones on apoptosis of cancer cell lines .
properties
IUPAC Name |
furan-2-yl-[3-(methylamino)azetidin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-10-7-5-11(6-7)9(12)8-3-2-4-13-8;/h2-4,7,10H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDPPNXGQPFMJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)C(=O)C2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



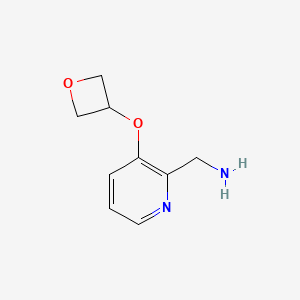
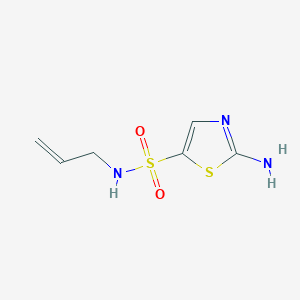
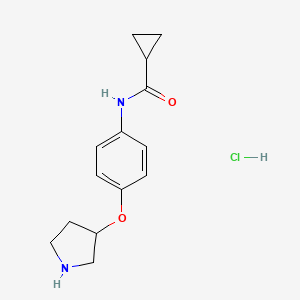
![4-(azetidin-3-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1473144.png)
